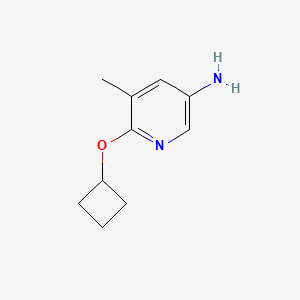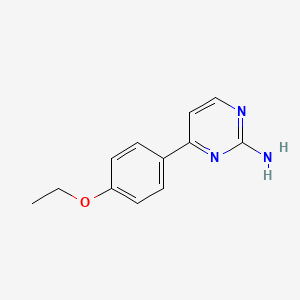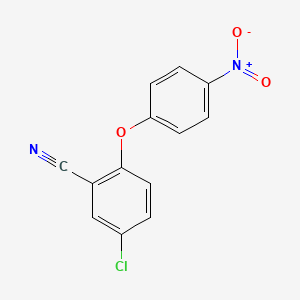![molecular formula C8H13NO2 B1399752 Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 63618-09-7](/img/structure/B1399752.png)
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
説明
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular weight of 255.31 . It is also known as Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate . The compound is stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. One approach involves the use of a catalytic, enantioselective C–H activation step . Another method employs direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been presented . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.31 . It is stored at room temperature and is available in liquid form .科学的研究の応用
Synthesis and Antimalarial Activities
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate derivatives have been synthesized and evaluated for antimalarial activities. In a study by Ningsanont et al. (2003), derivatives with varying side chains were prepared and tested for their in vitro activity against Plasmodium falciparum. These derivatives also underwent evaluation for their antimycobacterium activity and cytotoxic activity against Vero cell (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Chemical Rearrangements and Syntheses
This compound is involved in various chemical rearrangements and syntheses. Dehnel and Kanabus‐Kaminska (1987) reported the acid-catalyzed double rearrangement of this compound, leading to new pyrrole derivatives. This study demonstrated the compound's potential in the generation of new chemical structures through rearrangement processes (Dehnel & Kanabus‐Kaminska, 1987).
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives
The compound has been utilized in the asymmetric synthesis of bicyclic amino acid derivatives. Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. This research highlights the compound's role in creating chiral building blocks for pharmaceuticals and other bioactive molecules (Waldmann & Braun, 1991).
Synthesis of 3-azabicyclo[3.1.0]hexanes
Kimura et al. (2015) demonstrated the synthesis of 3-azabicyclo[3.1.0]hexanes through the insertion of cyclopropylmagnesium carbenoids. This process involves the creation of azabicyclohexanes, showcasing the compound's versatility in synthesizing novel structures (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).
Structural Studies and NMR Spectroscopy
Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a related compound, was studied using NMR spectroscopy by Arias-Pérez et al. (1995). This research provides insights into the conformational behavior of similar azabicyclo compounds, which is crucial for understanding their chemical and biological properties (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).
Transition State Mimics in Enzyme Inhibition
Young and Horenstein (2004) synthesized azabicyclo[3.1.0]hexane transition state analogs, demonstrating the potential of these compounds as enzyme inhibitors. Their work contributes to understanding how such structures can mimic biological transition states, essential for designing drugs and studying enzyme mechanisms (Young & Horenstein, 2004).
将来の方向性
The future directions for the research and development of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate could involve improving the efficiency of the synthesis process . Additionally, given its role in the production of antiviral medications, further exploration of its potential applications in pharmaceuticals could be beneficial .
作用機序
Target of Action
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design
Mode of Action
The mode of action of Ethyl 3-azabicyclo[31It is known that the compound is synthesized via modern synthetic approaches based on transition metal catalysis . These approaches include the synthesis of 3-azabicyclo[3.1.0]hexane (3-ABH) by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-azabicyclo[31The compound is known to be part of various natural and synthetic biologically active compounds . These compounds are involved in a wide range of biochemical pathways, suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 3-azabicyclo[31The compound’s molecular weight is 19166 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Ethyl 3-azabicyclo[31The compound is part of various natural and synthetic biologically active compounds , suggesting that it may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoacylglycerol lipase and MAP3K12 kinase . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in metabolic pathways and cellular functions. The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the signaling pathways involving serotonin, noradrenaline, and dopamine reuptake inhibitors, which are critical for neurotransmission and mood regulation. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and improved cognitive function . At higher doses, toxic or adverse effects can occur, including disruptions in metabolic pathways and cellular toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its interaction with monoacylglycerol lipase can affect lipid metabolism, leading to changes in the levels of fatty acids and other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
特性
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYTSMQIIGIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



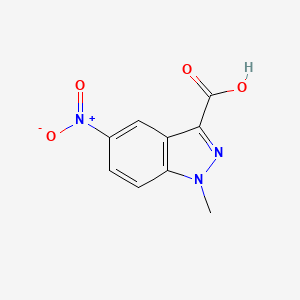
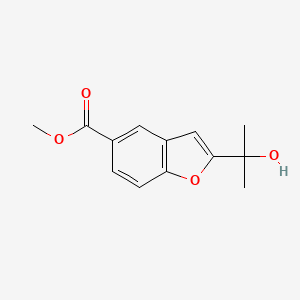
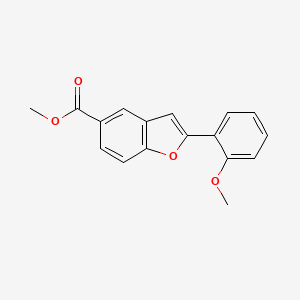
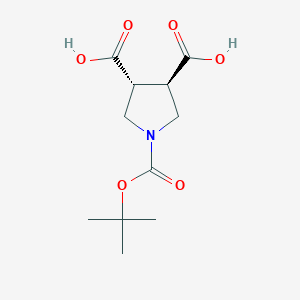
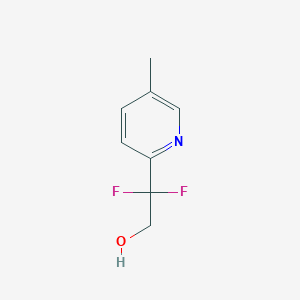
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)
